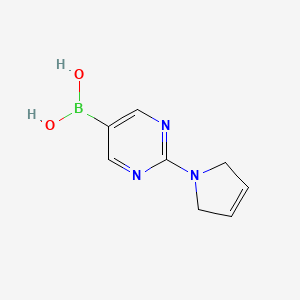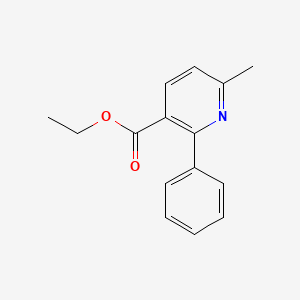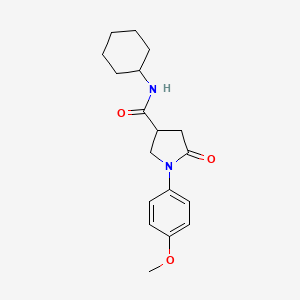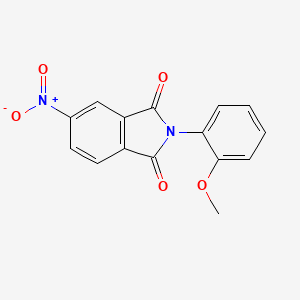
2-(2,5-Dihydropyrrol-1-YL)pyrimidin-5-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound features a pyrimidine ring substituted with a boronic acid group and a dihydropyrrole moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid typically involves the hydroboration of pyrimidine derivatives. One common method is the reaction of pyrimidine with boronic acid derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds in Suzuki–Miyaura coupling reactions.
Scientific Research Applications
2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: Similar structure but with a piperidine ring instead of a dihydropyrrole moiety.
Phenylboronic acid: A simpler boronic acid compound used in similar coupling reactions.
Uniqueness
2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid is unique due to its combination of a pyrimidine ring and a dihydropyrrole moiety, which provides distinct reactivity and stability compared to other boronic acids . This makes it particularly useful in complex synthetic applications where specific reactivity is required.
Properties
Molecular Formula |
C8H10BN3O2 |
|---|---|
Molecular Weight |
191.00 g/mol |
IUPAC Name |
[2-(2,5-dihydropyrrol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c13-9(14)7-5-10-8(11-6-7)12-3-1-2-4-12/h1-2,5-6,13-14H,3-4H2 |
InChI Key |
BYRLZSXKNDERIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CC=CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12452252.png)
![ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12452256.png)
![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12452259.png)


![N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine](/img/structure/B12452285.png)
![2-(4-methoxyphenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12452289.png)



![4-[(1E)-2-{5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl}ethenyl]-2-methoxyphenol](/img/structure/B12452308.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452310.png)
![2-(furan-2-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12452313.png)
